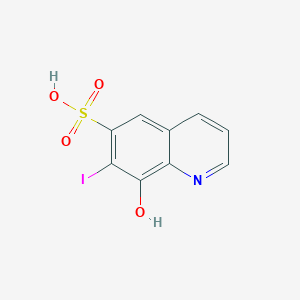
2-(4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-N-nonyl-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-N-nonyl-acetamide is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with a hydroxy group at the 4-position, an oxo group at the 2-position, and a nonyl-acetamide side chain at the 3-position. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-N-nonyl-acetamide typically involves multi-step organic reactions. One common method involves the condensation of an appropriate aniline derivative with diethyl malonate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents like diphenyl ether and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-N-nonyl-acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The oxo group can be reduced to form a hydroxy derivative.
Substitution: The nonyl-acetamide side chain can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-N-nonyl-acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-N-nonyl-acetamide involves its interaction with specific molecular targets. The hydroxy and oxo groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The nonyl-acetamide side chain may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-N,N-bis-(3-methyl-butyl)-acetamide
- 4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl-acetic acid isobutyl ester
Uniqueness
2-(4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-N-nonyl-acetamide is unique due to its specific nonyl-acetamide side chain, which imparts distinct chemical and biological properties compared to other similar compounds
Eigenschaften
Molekularformel |
C20H28N2O3 |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)-N-nonylacetamide |
InChI |
InChI=1S/C20H28N2O3/c1-2-3-4-5-6-7-10-13-21-18(23)14-16-19(24)15-11-8-9-12-17(15)22-20(16)25/h8-9,11-12H,2-7,10,13-14H2,1H3,(H,21,23)(H2,22,24,25) |
InChI-Schlüssel |
AOVAUQVPMYFTOT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCNC(=O)CC1=C(C2=CC=CC=C2NC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl (2E)-2-(2-chlorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11994531.png)




![3-(1H-benzimidazol-1-yl)-N'-[(E)-(4-bromophenyl)methylidene]propanehydrazide](/img/structure/B11994555.png)

![4-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl (2E)-3-(2-chlorophenyl)-2-propenoate](/img/structure/B11994572.png)

![5-Phenyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11994581.png)
![N'-[(2-chlorophenyl)-oxomethyl]-1-ethyl-4-hydroxy-2-oxo-3-quinolinecarbohydrazide](/img/structure/B11994596.png)

